2-Methoxy-1-methylnaphthalene
Overview
Description
2-Methoxy-1-methylnaphthalene is an organic compound with the molecular formula C12H12O. It is a derivative of naphthalene, where a methoxy group (-OCH3) and a methyl group (-CH3) are substituted at the 2 and 1 positions, respectively. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Scientific Research Applications
2-Methoxy-1-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the metabolism of polycyclic aromatic hydrocarbons.
Medicine: Research explores its potential as a precursor for pharmacologically active compounds.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-1-methylnaphthalene can be synthesized through several methods. One common method involves the reaction of 1-bromo-2-methoxynaphthalene with dimethylzinc in the presence of a palladium catalyst. The reaction is typically carried out in N,N-dimethylformamide at 90°C for 24 hours . The product is then purified through column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-1-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: Naphthoquinones
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated naphthalenes
Mechanism of Action
The mechanism of action of 2-Methoxy-1-methylnaphthalene involves its interaction with specific molecular targets and pathways. For instance, its oxidation products can inhibit certain enzymes or interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Methoxynaphthalene
- 1-Methoxynaphthalene
- 2-Methylnaphthalene
Comparison: 2-Methoxy-1-methylnaphthalene is unique due to the presence of both methoxy and methyl groups on the naphthalene ring. This dual substitution pattern imparts distinct chemical and physical properties compared to its analogs. For example, 2-Methoxynaphthalene lacks the methyl group, while 2-Methylnaphthalene lacks the methoxy group, leading to differences in reactivity and applications .
Properties
IUPAC Name |
2-methoxy-1-methylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9-11-6-4-3-5-10(11)7-8-12(9)13-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGZULAQLJDPTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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